molecular formula C11H14ClNO3S B608636 Lorcaserin sulfamate CAS No. 1361572-46-4

Lorcaserin sulfamate

Número de catálogo B608636
Número CAS: 1361572-46-4
Peso molecular: 275.74
Clave InChI: YZUNJIOOIHWHGQ-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lorcaserin sulfamate is a major circulating metabolite of Lorcaserin . Lorcaserin is a selective serotonin 2C receptor agonist that modulates appetite and has proven efficacy for weight management in overweight or obese patients . It is also known as Lorcaserin Sulfate or 8-Chloro-1,2,4,5-tetrahydro-1-methyl- (1R)-3H-3-benzazepine-3-sulfonic acid .

The major circulating metabolite after oral administration is lorcaserin sulfamate .


Molecular Structure Analysis

The molecular formula of Lorcaserin sulfamate is C11H14ClNO3S . The exact mass is 275.0382922 g/mol and the monoisotopic mass is also 275.0382922 g/mol . The structure includes a 5-HT2C receptor agonist .


Chemical Reactions Analysis

Lorcaserin is metabolized by multiple enzymes and is not dependent on one single enzymatic pathway . It has two major metabolites, one conjugated with glucuronide called N-carbamoyl glucuronide which is excreted in urine and the second Lorcaserin N-sulfamate, which is circulated in the blood .


Physical And Chemical Properties Analysis

Lorcaserin sulfamate has a molecular weight of 275.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 66 Ų .

Aplicaciones Científicas De Investigación

  • Metabolic Pathways and Pharmacokinetics : Lorcaserin is primarily metabolized in the liver and kidneys, forming the major circulating metabolite lorcaserin N-sulfamate. It shows high plasma protein binding affinity and minimal potential for drug-drug interactions or toxicological effects in normal patient populations (Sadeque et al., 2016).

  • Weight Management in Obese or Overweight Adults : Multiple placebo-controlled clinical trials have demonstrated that lorcaserin effectively promotes weight loss in obese or overweight adults, both as a standalone treatment and when combined with diet and exercise counseling. These studies have shown significant reductions in body weight and improvements in related health parameters (Smith et al., 2010), (O'Neil et al., 2012), (Fidler et al., 2011).

  • Meta-Analyses on Efficacy and Safety : Meta-analyses have confirmed the modest weight loss efficacy and general tolerability of lorcaserin in obese adults, along with its effects on reducing waist circumference, blood pressure, and cholesterol levels. Common adverse events include headache, nausea, and dizziness (Chan et al., 2013), (Singh & Singh, 2019).

  • Potential Applications in Addiction Treatment : Lorcaserin has been explored for its potential in treating addiction disorders, including reducing self-administration of drugs like oxycodone and cocaine, although results have been mixed or inconclusive (Brandt et al., 2020), (Harvey-Lewis et al., 2016).

  • Neurological and Psychological Effects : Lorcaserin has been shown to affect brain activation patterns in response to food cues, suggesting its potential use in addressing emotional eating and other food-related psychological issues (Farr et al., 2016).

  • Cardiometabolic Risk Factors : Studies have indicated that lorcaserin can contribute to improvements in cardiometabolic risk factors, such as lipid profiles and glycemic indicators, in obese adults (Tuccinardi et al., 2019).

  • Reproductive Effects : Research in rats suggests that lorcaserin can disturb estrous cyclicity and induce histopathological changes in ovaries and uteri without affecting ovarian populations, indicating a need for caution in women of childbearing potential (Abdel-Latif et al., 2017).

Safety And Hazards

Lorcaserin has been associated with some safety concerns. For example, in February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market due to concerns about increased cancer risk .

Propiedades

IUPAC Name

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNJIOOIHWHGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorcaserin sulfamate

CAS RN

1361572-46-4
Record name Lorcaserin sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
22
Citations
AJM Sadeque, S Palamar, KA Usmani, C Chen… - Drug Metabolism and …, 2016 - ASPET
… The proteins were precipitated with the addition of three volumes of ice-cold acetonitrile containing internal standard (100 ng/ml lorcaserin sulfamate-d 6 ) followed by centrifugation at …
Number of citations: 7 dmd.aspetjournals.org
DBS Brashier, AK Sharma, N Dahiya… - Journal of …, 2014 - journals.sagepub.com
… [6] Lorcaserin is 70% plasma protein bound and metabolized in liver, with major metabolite being lorcaserin sulfamate, and its excretion is mainly through urine (92%) and minor …
Number of citations: 53 journals.sagepub.com
SC Nigro, D Luon, WL Baker - Current medical research and …, 2013 - Taylor & Francis
… The major circulating metabolite of lorcaserin is M1 (lorcaserin sulfamate) in plasma and M5 (N-carbamoyl glucaronide lorcaserin) in urineCitation22. These metabolites have no …
Number of citations: 35 www.tandfonline.com
SM Hoy - Drugs, 2013 - Springer
… not reported) and elevations in lorcaserin sulfamate and N-carbamoyl glucuronide lorcaserin … Moreover, lorcaserin and lorcaserin sulfamate are not cleared from the circulation following …
Number of citations: 35 link.springer.com
HD Berlie, KM Hurren - Expert Opinion on Drug Metabolism & …, 2013 - Taylor & Francis
… The major metabolite is lorcaserin sulfamate (M1), with a plasma C max that exceeds the C max of the parent drug by one- to fivefold. N -carbamoyl glucuronide lorcaserin (M5) is the …
Number of citations: 16 www.tandfonline.com
R Hess, LB Cross - Postgraduate medicine, 2013 - Taylor & Francis
… Hepatically metabolized into 2 inactive primary metabolites: lorcaserin sulfamate (M1) and N-carbamoyl glucuronide lorcaserin (M5). Excretion is in urine Drug interactions …
Number of citations: 13 www.tandfonline.com
A Gustafson, C King, JA Rey - Pharmacy and Therapeutics, 2013 - ncbi.nlm.nih.gov
… The major circulating metabolite after oral administration is lorcaserin sulfamate, which has a plasma C max that exceeds lorcaserin by one-fold to five-fold. …
Number of citations: 65 www.ncbi.nlm.nih.gov
G Shyh, A Cheng-Lai - Cardiology in review, 2014 - journals.lww.com
… Metabolized in the liver and excreted through the kidney, lorcaserin undergoes extensive hepatic metabolism to several inactive moieties, including lorcaserin sulfamate (M1), N-…
Number of citations: 28 journals.lww.com
AP Shukla, RB Kumar, LJ Aronne - Expert opinion on …, 2015 - Taylor & Francis
… The principal circulating metabolite is lorcaserin sulfamate, with Ncarbamoyl glucuronide lorcaserin the major urinary metabolite. The principal metabolites are pharmacologically …
Number of citations: 40 www.tandfonline.com
TD Krueger, ES Murzinski… - Innovative Drug …, 2015 - Wiley Online Library
… It then goes to various metabolites—the main circulating metabolite being lorcaserin sulfamate and the main urinary metabolite being N-carbamoyl …
Number of citations: 1 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.